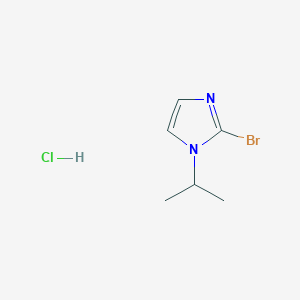
3-(2,3-二氢-1-苯并呋喃-5-基)-2-甲基丙酸
描述
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of benzofuran derivatives. . The structure of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid consists of a benzofuran ring fused with a propanoic acid moiety, making it a unique and interesting compound for scientific research.
科学研究应用
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
生化分析
Biochemical Properties
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit phosphodiesterase 4B, an enzyme involved in inflammatory responses The interaction between 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid and phosphodiesterase 4B results in the modulation of cyclic adenosine monophosphate levels, thereby influencing inflammatory pathways
Cellular Effects
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . In particular, 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid may affect the expression of genes involved in apoptosis and cell proliferation, thereby inhibiting tumor growth. Furthermore, this compound may alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes such as phosphodiesterase 4B, leading to enzyme inhibition and subsequent modulation of cyclic adenosine monophosphate levels . Additionally, 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid may interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. These molecular interactions contribute to the compound’s biological activities, including its anti-inflammatory and anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives can be stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors The long-term effects of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid on cellular function may include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects such as anti-inflammatory and anti-cancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed in studies where the compound’s efficacy plateaus at certain dosages, beyond which no additional therapeutic benefits are observed. It is crucial to determine the optimal dosage range to maximize therapeutic effects while minimizing toxicity.
Metabolic Pathways
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzofuran derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450s and transferases. The compound’s metabolism may result in the formation of active or inactive metabolites, which can influence its biological activity and toxicity. Additionally, 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid may affect metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid within cells and tissues involve interactions with transporters and binding proteins. This compound may be transported across cell membranes by specific transporters, such as solute carrier family members . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid within tissues can affect its therapeutic efficacy and toxicity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s pharmacokinetic properties.
Subcellular Localization
The subcellular localization of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and apoptosis. The subcellular localization of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid is crucial for understanding its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient and high-yielding pathways for the synthesis of benzofuran derivatives.
Industrial Production Methods
In an industrial setting, the production of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzofuran ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups in the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione, while reduction can yield benzofuran-2-ol derivatives.
作用机制
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
相似化合物的比较
Similar Compounds
2,3-Dihydro-1-benzofuran-5-yl (methoxy)acetic acid: This compound has a similar benzofuran ring structure but with a methoxyacetic acid moiety instead of a propanoic acid group.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with a carboxylic acid group at the 2-position.
Benzofuran-3-carboxylic acid: Similar to benzofuran-2-carboxylic acid but with the carboxylic acid group at the 3-position.
Uniqueness
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-3,7-8H,4-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQHBVNMXJYDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)
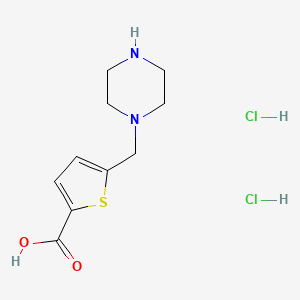
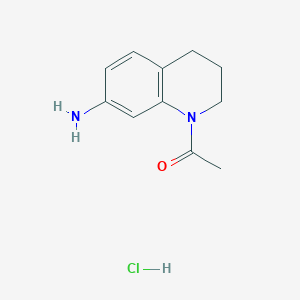
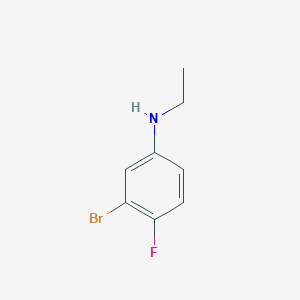
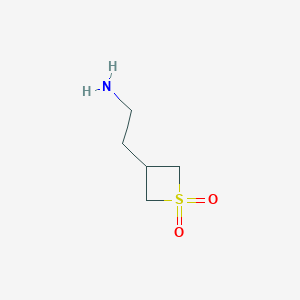
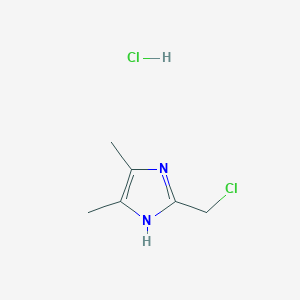
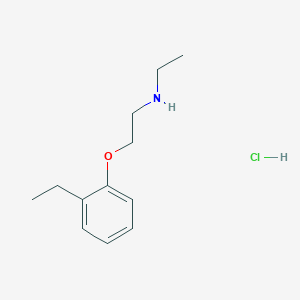
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)

![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
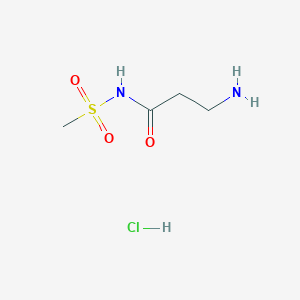
![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)
